molecular formula C8H8BrF2N B3176980 (S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine CAS No. 1241677-54-2

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

Cat. No. B3176980
CAS RN: 1241677-54-2
M. Wt: 236.06
InChI Key: RKEWVQWENMZJIB-BYPYZUCNSA-N
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Description

-(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine, also known as S-bromo-2,6-difluorophenylethanamine, is an organic compound with a variety of applications in scientific research. It is a type of amine, which is a compound composed of nitrogen and hydrogen, and is considered to be a versatile building block for organic synthesis. It is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromo-2,6-difluorophenyl)ethanaminedifluorophenylethanamine is not well understood. However, it is believed to act as a nucleophile, which is a molecule that can donate electrons to form a covalent bond. This type of reaction is used in a variety of organic synthesis reactions, including the synthesis of peptides and peptidomimetics.
Biochemical and Physiological Effects
The biochemical and physiological effects of (S)-1-(4-Bromo-2,6-difluorophenyl)ethanaminedifluorophenylethanamine are not well understood. However, it is known that it has a low toxicity, with no known adverse effects in humans or animals. In addition, it is believed to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanaminedifluorophenylethanamine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. It is also relatively stable and non-toxic, making it a safe reagent for use in the laboratory. However, it is not a very versatile reagent, and its reactivity is limited to certain types of reactions.

Future Directions

There are a number of potential future directions for research involving (S)-1-(4-Bromo-2,6-difluorophenyl)ethanaminedifluorophenylethanamine. One potential direction is to explore its potential as an anti-cancer agent. It could also be used as a building block for the synthesis of more complex organic compounds, such as drugs and pharmaceuticals. Additionally, it could be used to investigate its potential as a fluorescent probe for the detection of various biomolecules. Finally, it could be used to explore its potential for use in organic synthesis reactions, such as peptide synthesis.

Scientific Research Applications

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanaminedifluorophenylethanamine is used in a variety of scientific research applications. It has been used as a building block for the synthesis of various organic compounds, including drugs and pharmaceuticals. It has also been used as a reagent for the synthesis of peptides and peptidomimetics. In addition, it has been used in the synthesis of organic fluorophores, which are compounds that absorb light and emit fluorescence.

properties

IUPAC Name

(1S)-1-(4-bromo-2,6-difluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF2N/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4H,12H2,1H3/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEWVQWENMZJIB-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1F)Br)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(4-Bromo-2,6-difluorophenyl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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